molecular formula C12H18O2 B14355112 {Ethoxy[(propan-2-yl)oxy]methyl}benzene CAS No. 92565-81-6

{Ethoxy[(propan-2-yl)oxy]methyl}benzene

Cat. No.: B14355112
CAS No.: 92565-81-6
M. Wt: 194.27 g/mol
InChI Key: JSBHFXBLBZQXAY-UHFFFAOYSA-N
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Description

{Ethoxy[(propan-2-yl)oxy]methyl}benzene is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features an ethoxy group and a propan-2-yloxy group attached to a benzene ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most common methods for synthesizing ethers, including {Ethoxy[(propan-2-yl)oxy]methyl}benzene, is the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the reaction would involve the corresponding alkoxide and benzyl halide under suitable conditions.

Industrial Production Methods

Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . For this compound, a more specialized approach using the Williamson ether synthesis is preferred to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

{Ethoxy[(propan-2-yl)oxy]methyl}benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

{Ethoxy[(propan-2-yl)oxy]methyl}benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which {Ethoxy[(propan-2-yl)oxy]methyl}benzene exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the conditions. Its molecular targets and pathways in biological systems are still under investigation, but it is believed to interact with various enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{Ethoxy[(propan-2-yl)oxy]methyl}benzene is unique due to the presence of both ethoxy and propan-2-yloxy groups attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

92565-81-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

[ethoxy(propan-2-yloxy)methyl]benzene

InChI

InChI=1S/C12H18O2/c1-4-13-12(14-10(2)3)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3

InChI Key

JSBHFXBLBZQXAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)OC(C)C

Origin of Product

United States

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